molecular formula C19H35NO B13441561 cis-Hydroxy Perhexiline-d11 (Mixture of Diastereomers)

cis-Hydroxy Perhexiline-d11 (Mixture of Diastereomers)

Cat. No.: B13441561
M. Wt: 304.6 g/mol
InChI Key: DZFRYNPJLZCKSC-PDPLMXNGSA-N
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Description

cis-Hydroxy Perhexiline-d11 (Mixture of Diastereomers): is a stable isotope-labeled compound used primarily in pharmaceutical research. It is a derivative of perhexiline, a drug known for its use in treating angina and heart failure by modulating myocardial metabolism. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms, making it useful in various analytical and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Hydroxy Perhexiline-d11 involves multiple steps, starting with the preparation of the deuterated cyclohexyl groupThe reaction conditions typically involve the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of cis-Hydroxy Perhexiline-d11 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the compound. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for quality assurance .

Chemical Reactions Analysis

Types of Reactions: cis-Hydroxy Perhexiline-d11 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce different alcohols .

Scientific Research Applications

cis-Hydroxy Perhexiline-d11 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of cis-Hydroxy Perhexiline-d11 is similar to that of perhexiline. It binds to the mitochondrial enzyme carnitine palmitoyltransferase (CPT)-1 and CPT-2, inhibiting their activity. This shifts myocardial substrate utilization from long-chain fatty acids to carbohydrates, resulting in increased glucose and lactate utilization. Consequently, this leads to increased ATP production for the same oxygen consumption, enhancing myocardial efficiency .

Comparison with Similar Compounds

Uniqueness: cis-Hydroxy Perhexiline-d11 is unique due to its stable isotope labeling, which makes it particularly valuable in research applications. The presence of deuterium atoms allows for precise tracking and analysis in metabolic studies, distinguishing it from other similar compounds .

Properties

Molecular Formula

C19H35NO

Molecular Weight

304.6 g/mol

IUPAC Name

4-[2-piperidin-2-yl-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]cyclohexan-1-ol

InChI

InChI=1S/C19H35NO/c21-18-11-9-16(10-12-18)19(15-6-2-1-3-7-15)14-17-8-4-5-13-20-17/h15-21H,1-14H2/i1D2,2D2,3D2,6D2,7D2,15D

InChI Key

DZFRYNPJLZCKSC-PDPLMXNGSA-N

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C(CC2CCCCN2)C3CCC(CC3)O)([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

C1CCC(CC1)C(CC2CCCCN2)C3CCC(CC3)O

Origin of Product

United States

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